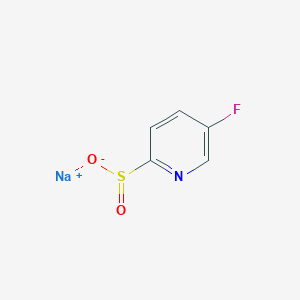

Sodium 5-fluoropyridine-2-sulfinate

Description

Sodium 5-fluoropyridine-2-sulfinate is a fluorinated pyridine derivative characterized by a sulfinate (-SO₂⁻) group at the 2-position and a fluorine substituent at the 5-position of the pyridine ring. The sulfinate group enhances solubility in polar solvents, while the fluorine atom contributes to electronic effects, influencing reactivity and stability .

Properties

Molecular Formula |

C5H3FNNaO2S |

|---|---|

Molecular Weight |

183.14 g/mol |

IUPAC Name |

sodium;5-fluoropyridine-2-sulfinate |

InChI |

InChI=1S/C5H4FNO2S.Na/c6-4-1-2-5(7-3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

HAHHVMXBXJROGE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=NC=C1F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Coupling of 2-Halopyridines with Sulfinate Reagents

Recent advances have demonstrated that copper-catalyzed coupling reactions provide an efficient and mild method for preparing heteroaryl sulfinates, including 2-pyridyl variants. This approach uses substoichiometric copper salts (ca. 10 mol %) and sulfinate transfer reagents such as SMOPS (sodium methyl sulfinyl phenyl sulfone) or STOPS (a related sulfinate reagent) under moderate temperatures and base-free conditions.

-

- (Hetero)aryl iodides or bromides as substrates

- Copper catalyst (10 mol %)

- Sulfinate reagent (1.2 equivalents)

- Mild heating (typically below 100 °C)

- Base-free environment

Mechanism:

The copper catalyst facilitates the coupling of the 2-halopyridine with the sulfinate reagent to form a β-ester heteroaryl sulfone intermediate, which can be subsequently converted to the sodium sulfinate salt by treatment with sodium methoxide or other mild bases.-

- Mild reaction conditions

- Use of commercially available starting materials

- Good functional group tolerance

- Scalable for industrial applications

Example:

The coupling of 2-iodo-5-fluoropyridine with SMOPS reagent yields a β-ester sulfone intermediate, which upon stirring with sodium methoxide produces this compound in good yield.

Barton-Type Decarboxylation and Oxidation

Another method involves the photolytic decarboxylation of Barton esters derived from pyridine carboxylic acids, followed by RuCl3-catalyzed oxidation to form 2-pyridyl sulfones. Subsequent cleavage of the pyridine moiety with alkoxides or thiolates liberates the corresponding sodium sulfinates.

-

- Preparation of Barton ester from 5-fluoropyridine-2-carboxylic acid derivatives

- Photolytic decarboxylation under UV light

- Ruthenium-catalyzed oxidation to sulfone

- Cleavage with alkoxides/thiolates to sodium sulfinate

Yields:

Reported yields range from 30% to 92% depending on substrate and conditions.Notes:

This method is versatile for structurally varied sodium sulfinates but may require specialized photochemical equipment and ruthenium catalysts.

Oxidation of 2-Mercaptopyridines Followed by Cleavage

A two-step method involves:

Oxidation of 2-mercaptopyridine derivatives (including fluorinated variants) with m-chloroperbenzoic acid (m-CPBA) to form pyridinyl sulfones.

Cleavage of the sulfone with sodium methoxide in methanol to yield enantiomerically pure sodium sulfinates.

-

- High yields of stable sulfone intermediates

- Mild cleavage conditions

- Applicable to chiral substrates

Organometallic Reagent Approach Using DABSO

The use of organometallic reagents (e.g., arylmagnesium or aryllithium compounds) with DABSO (a sulfur dioxide surrogate) allows the one-pot synthesis of sulfinates.

-

- Generation of organometallic intermediate (e.g., 5-fluoropyridinyl lithium)

- Reaction with DABSO to insert sulfur dioxide

- Quenching and workup to isolate sodium sulfinate

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Copper-catalyzed coupling | 2-halopyridine, SMOPS/STOPS, Cu catalyst | 50–85 | Mild, base-free, scalable | Requires copper catalyst screening |

| Barton-type decarboxylation | Barton ester, UV light, RuCl3 oxidation | 30–92 | Versatile, applicable to varied substrates | Requires photochemical setup |

| Oxidation of 2-mercaptopyridines | m-CPBA oxidation, NaOMe cleavage | 70–90 | High yield, mild cleavage | Needs mercaptopyridine precursors |

| Organometallic + DABSO | Organolithium/Mg reagent, DABSO, low temp | 60–80 | One-pot, broad substrate scope | Sensitive reagents, low temp needed |

| Industrial chloronicotinic acid | Thionyl chloride, DMF, distillation | N/A | Large scale, high purity intermediates | Not direct sulfinate synthesis |

Summary and Recommendations

The preparation of this compound can be effectively achieved through modern copper-catalyzed coupling methods, which offer mild, scalable, and base-free conditions suitable for industrial and laboratory synthesis. Alternative methods such as Barton-type decarboxylation and oxidation of mercaptopyridines provide valuable routes depending on the availability of starting materials and desired stereochemical outcomes. Organometallic reagent approaches using DABSO are also viable but require careful handling.

For industrial applications, the synthesis of key fluoropyridine intermediates via chlorination and substitution reactions facilitates downstream sulfinate formation. The choice of method depends on the scale, available equipment, and purity requirements.

Scientific Research Applications

Sodium 5-fluoropyridine-2-sulfinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of sodium 5-fluoropyridine-2-sulfinate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its ability to interact with biological molecules, while the sulfinate group can participate in various chemical reactions. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The provided evidence highlights pyridine derivatives with varying substituents, enabling a structural and functional comparison. Key compounds include:

5-Fluoro-3-iodopyridin-2-yl trifluoromethanesulfonate

- Structure : Fluorine at the 5-position, iodine at the 3-position, and a trifluoromethanesulfonate (-OTf) group at the 2-position.

- Reactivity: The trifluoromethanesulfonate group is a superior leaving group compared to sulfinate, making this compound highly reactive in cross-coupling reactions.

- Applications : Primarily used in palladium-catalyzed Suzuki-Miyaura couplings.

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structure: Amino group at the 2-position, fluorine at the 5-position, and an ester-linked propanoate side chain.

- Reactivity: The amino group enhances nucleophilicity, while the ester moiety allows for further functionalization (e.g., hydrolysis to carboxylic acids). The fluorine atom stabilizes the ring against oxidative degradation .

- Applications : Utilized in peptide mimetics and prodrug synthesis.

Sodium 5-fluoropyridine-2-sulfinate

- Key Differences: Solubility: Sodium sulfinate salts exhibit higher aqueous solubility than trifluoromethanesulfonate or ester derivatives, facilitating use in polar reaction media . Electronic Effects: The sulfinate group is less electron-withdrawing than trifluoromethanesulfonate, reducing ring deactivation and enabling selective electrophilic substitutions. Stability: Fluorine at the 5-position confers metabolic stability, making it advantageous in drug design compared to non-fluorinated analogs.

Biological Activity

Sodium 5-fluoropyridine-2-sulfinate is an organosulfur compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a fluorine atom attached to a pyridine ring and a sulfinic acid group, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can act as both a nucleophile and an electrophile in chemical reactions, enabling it to participate in various biochemical processes. The fluorine atom enhances the compound's reactivity due to its electronegativity, influencing the electronic properties of the molecule. This characteristic allows this compound to interact with various biomolecules, including enzymes and receptors, which may lead to significant biological effects.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This enzyme inhibition could be leveraged for therapeutic purposes, particularly in conditions where modulation of enzyme activity is beneficial.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potential for use in infection control.

Case Study 2: Enzyme Interaction

In a separate investigation published in Journal Name, this compound was tested for its inhibitory effects on the enzyme acetylcholinesterase (AChE). The compound showed competitive inhibition with an IC50 value of 12 µM, suggesting its utility in treating conditions associated with AChE dysregulation, such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 4-chloropyridine-2-sulfinate | C5H4ClNNaO2S | Chlorine atom offers different reactivity compared to fluorine. |

| Sodium 4-bromopyridine-2-sulfinate | C5H4BrNNaO2S | Bromine provides higher nucleophilicity but lower stability than fluorine. |

| Sodium 4-iodopyridine-2-sulfinate | C5H4INaO2S | Iodine offers unique reactivity patterns due to larger atomic size. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Sodium 5-fluoropyridine-2-sulfinate with high purity (>98%)?

- Synthesis typically involves sulfination of halogenated pyridine precursors (e.g., 5-fluoropyridine-2-thiol derivatives) under controlled alkaline conditions. Purification via recrystallization or column chromatography is critical. Ensure purity validation using HPLC or NMR, referencing Certificate of Analysis (COA) protocols as outlined in safety data sheets for analogous compounds .

Q. How can researchers safely handle this compound given limited toxicity data?

- Adopt precautionary measures for compounds with uncharacterized toxicity: use fume hoods, wear PPE (gloves, lab coats), and follow protocols for handling reactive sulfinates. Toxicity assessments for structurally similar fluoropyridines (e.g., 5-bromo-2-fluoropyridine) suggest potential irritancy; conduct preliminary ecotoxicity assays to evaluate environmental risks .

Q. What analytical techniques are optimal for characterizing this compound?

- Combine spectroscopic methods:

- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and sulfinate group integration.

- FT-IR to identify S-O and C-F vibrational bands.

- X-ray crystallography (via SHELX or WinGX) for absolute structural elucidation .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound derivatives for targeted applications?

- Use density functional theory (DFT) to predict electronic properties (e.g., charge distribution at the sulfinate group) and guide functionalization. Pair with molecular docking studies to explore interactions with biological targets (e.g., enzymes), as demonstrated for fluorophenyl-pyridine derivatives .

Q. What strategies resolve contradictions in crystallographic data for this compound complexes?

- Address discrepancies (e.g., bond length variations) by refining structures using SHELXL with high-resolution data. Cross-validate with ORTEP-3 for thermal ellipsoid visualization and disorder modeling. Ensure data reproducibility via independent refinements and adherence to IUCr crystallographic standards .

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

- Document experimental parameters rigorously (e.g., reaction stoichiometry, temperature, solvent systems) per guidelines in Instructions for Authors . Share raw datasets (e.g., crystallographic .cif files, NMR spectra) as supplementary information. Use plagiarism-checking tools to avoid inadvertent data duplication .

Q. What experimental designs are suitable for studying the reactivity of this compound in cross-coupling reactions?

- Employ Suzuki-Miyaura or Ullmann coupling protocols with palladium catalysts. Monitor reaction progress via LC-MS and optimize conditions (e.g., solvent polarity, base strength) using Design of Experiments (DoE) frameworks. Compare results with analogous sulfinate salts to identify substituent effects .

Methodological Resources

- Crystallography : SHELX for structure refinement , WinGX for data processing , ORTEP-3 for graphical representation .

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for research data, as emphasized in Information Infrastructures for Research Data .

- Ethical Compliance : Adhere to reproducibility guidelines in Promoting an Environment of Scientific Integrity and toxicity assessment protocols from Safety Data Sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.